(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine is an organic compound with the molecular formula C18H25NO3S and a molecular weight of 335.462 g/mol . It is a sulfonamide derivative of naphthalene, characterized by the presence of a butoxy group at the 4-position and a tert-butyl group attached to the nitrogen atom of the sulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 4-nitronaphthalene.
Reduction: The nitro group is then reduced to form 4-aminonaphthalene.
Sulfonation: 4-aminonaphthalene is sulfonated to introduce the sulfonamide group, forming 4-aminonaphthalene-1-sulfonamide.
Alkylation: The sulfonamide is then alkylated with tert-butyl chloride to introduce the tert-butyl group.
Butoxylation: Finally, the compound is butoxylated to introduce the butoxy group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-butylbenzenesulfonamide: Similar structure but lacks the butoxy group.
N-butylbenzenesulfonamide: Similar sulfonamide structure but with a butyl group instead of tert-butyl and butoxy groups.
Uniqueness
(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine is unique due to the presence of both butoxy and tert-butyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1011635-26-9 |
---|---|
Molekularformel |
C18H25NO3S |
Molekulargewicht |
335.5g/mol |
IUPAC-Name |
4-butoxy-N-tert-butylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25NO3S/c1-5-6-13-22-16-11-12-17(15-10-8-7-9-14(15)16)23(20,21)19-18(2,3)4/h7-12,19H,5-6,13H2,1-4H3 |
InChI-Schlüssel |
SLGLCPJZKXPEBG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)C |
Kanonische SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.